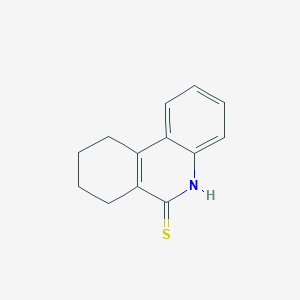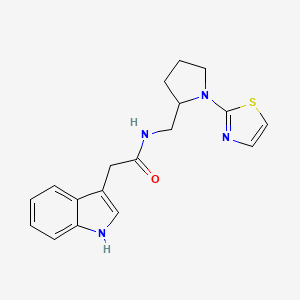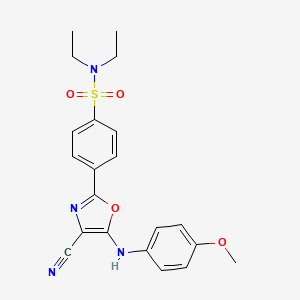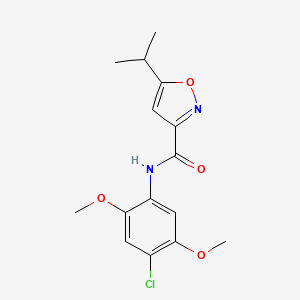
7,8,9,10-Tetrahydrophenanthridine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,8,9,10-Tetrahydrophenanthridine-6-thiol is a synthesized compound that belongs to the phenanthridine class of compounds. It has a molecular formula of C13H13NS and a molecular weight of 215.31 .
Molecular Structure Analysis
The molecular structure of 7,8,9,10-Tetrahydrophenanthridine-6-thiol consists of 13 carbon atoms, 13 hydrogen atoms, and one each of sulfur and nitrogen . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8,9,10-Tetrahydrophenanthridine-6-thiol, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Pharmacological Potential
- 7,8,9,10-Tetrahydrophenanthridine derivatives have been synthesized as analogs of serotoninergic agonists, showing affinity for the 5-HT 1A receptor subtype (Castan & Bigg, 1993).
- A study on benzo[c]phenanthridine derivatives, including 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones, highlighted their synthesis and evaluation as potential antitumor alkaloids, displaying cytotoxicity and topoisomerase poisoning properties (Janin, Croisy, Riou, & Bisagni, 1993).
Antitumor Applications
- Novel phenylaminophenanthridinequinones, including tetrahydrophenanthridine variants, were synthesized as potential antitumor agents, showing a significant effect on cancer cell lines (Valderrama, Ibacache, Rodríguez, Theoduloz, & Benites, 2011).
Antimicrobial and Anticonvulsant Activities
- A study on pyrimidine derivatives containing 1,2,4-triazole showed antimicrobial, anticonvulsant, and antitumor activities, where compounds like 6-(substituted aryl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1, 6-dihydropyrimidine-2-thiol were synthesized (Khanage, Raju, Mohite, & Pandhare, 2012).
Advanced Imaging Applications
- The synthesis and study of gadolinium(III) complexes with thiol-terminated alkyl side chains, including tetrahydrophenanthridine derivatives, indicated their potential as redox-sensitive MRI contrast agents (Jagadish, Guntle, Zhao, Gokhale, Ozumerzifon, Ahad, Mash, & Raghunand, 2012).
Thiol Reactions and Chemistry
- A comprehensive review on thiol-click chemistry, including reactions involving tetrahydrophenanthridine derivatives, outlined its vast potential in chemical synthesis and materials applications (Hoyle, Lowe, & Bowman, 2010).
properties
IUPAC Name |
7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDRVLQPSRRCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)

![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)
![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)
![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)
![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2370681.png)


